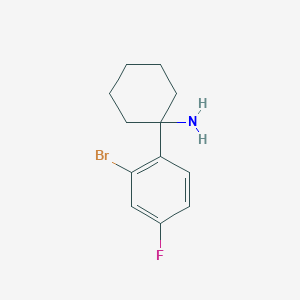
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is attached to a cyclohexanamine moiety.
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-fluoroaniline and cyclohexanone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorophenyl)cyclohexan-1-amine: This compound has a chloro substituent instead of a bromo substituent, which may result in different chemical and biological properties.
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine: This compound has a methyl substituent instead of a fluoro substituent, which may affect its reactivity and applications.
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-11-8-9(14)4-5-10(11)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
InChI Key |
UOKLAQAQGMUZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















